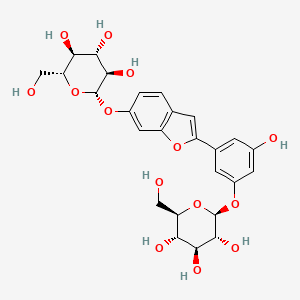![molecular formula C22H20N2O3 B591448 2,3-Dihidro-2-[3-(2-fenoxietoxi)fenil]-4(1H)-quinazolinona CAS No. 1354095-56-9](/img/structure/B591448.png)
2,3-Dihidro-2-[3-(2-fenoxietoxi)fenil]-4(1H)-quinazolinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha encontrado que los derivados de quinazolina exhiben propiedades anticancerígenas . Pueden sintetizarse con varios grupos activos para atacar diferentes tipos de células cancerosas. La actividad anticancerígena específica de “2,3-Dihidro-2-[3-(2-fenoxietoxi)fenil]-4(1H)-quinazolinona” necesitaría más investigación.
Actividad Antiinflamatoria
Se ha informado que los derivados de quinazolina tienen una potente actividad antiinflamatoria . Podrían usarse potencialmente en el tratamiento de enfermedades caracterizadas por la inflamación.
Actividad Analgésica
Se ha informado que algunos derivados de quinazolina tienen una potente actividad analgésica (para aliviar el dolor) . Podrían desarrollarse potencialmente en nuevos tipos de analgésicos.
Actividad Antibacteriana
Se ha encontrado que los derivados de quinazolina tienen propiedades antibacterianas . Podrían usarse potencialmente en el desarrollo de nuevos antibióticos.
Actividad Antiviral
Se ha encontrado que los derivados de quinazolina tienen propiedades antivirales . Podrían usarse potencialmente en el tratamiento de infecciones virales.
Actividad Antioxidante
Se ha encontrado que los derivados de quinazolina tienen propiedades antioxidantes . Podrían usarse potencialmente en el tratamiento de enfermedades causadas por estrés oxidativo.
Mecanismo De Acción
Target of Action
It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity . They can also form complexes with metal ions, forming stable chelates .
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways .
Pharmacokinetics
It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes .
Action Environment
The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions . Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.
Propiedades
IUPAC Name |
2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVJQIWUKQQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
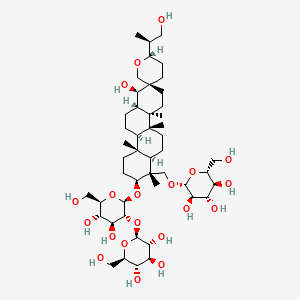
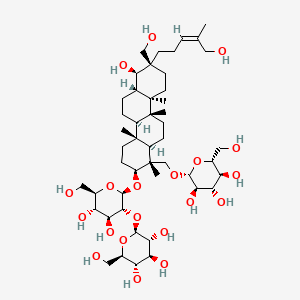
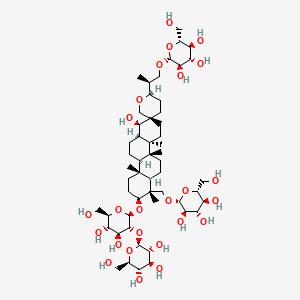



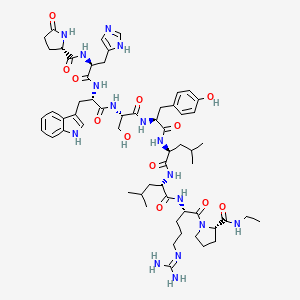
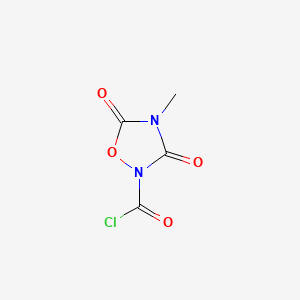
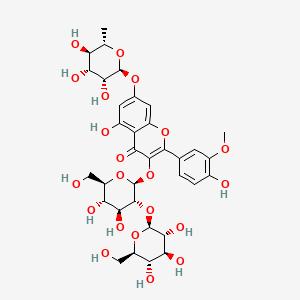
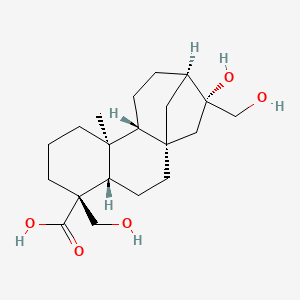
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
